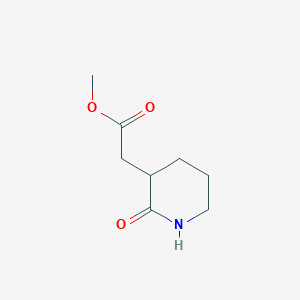

Methyl 2-(2-oxopiperidin-3-yl)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 2-(2-oxopiperidin-3-yl)acetate” is a chemical compound with the CAS Number: 1680995-81-6 . It has a molecular weight of 171.2 and its IUPAC name is methyl 2-(2-oxopiperidin-3-yl)acetate .

Synthesis Analysis

While specific synthesis methods for “Methyl 2-(2-oxopiperidin-3-yl)acetate” were not found in the search results, piperidine derivatives, which this compound is a part of, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The InChI code for “Methyl 2-(2-oxopiperidin-3-yl)acetate” is 1S/C8H13NO3/c1-12-7(10)5-6-3-2-4-9-8(6)11/h6H,2-5H2,1H3,(H,9,11) . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis

“Methyl 2-(2-oxopiperidin-3-yl)acetate” has a molecular weight of 171.2 .Wissenschaftliche Forschungsanwendungen

Novel Annelated 2-Oxopiperazines Synthesis

Research has demonstrated the synthesis of novel annelated 2-oxopiperazines through the interaction of methyl (3-oxopiperazin-2-ylidene) acetate with N-arylmaleimides. This process yields previously undescribed methyl-1, 6-dioxo-8-((arylamino)carbonyl)-1, 3, 4, 6, 7, 8-hexahydro-2H-pyrido[1, 2-a]pyrazine-9-carboxylates, highlighting its potential in creating new heterocyclic systems (Svetlana et al., 2015).

Palladium-catalyzed Methylation

The palladium-catalyzed methylation of aryl C-H bonds using peroxides opens new avenues for chemical synthesis. This method allows for the methylation of various compounds such as 2-phenylpyridine and acetanilides, using peroxide as both the methylating agent and hydrogen acceptor, indicating a broad application in organic synthesis (Yuhua Zhang, Jian-Jun Feng, Chao‐Jun Li, 2008).

Biodegradation of Synthetic Insecticides

A study on Stenotrophomonas sp. hydrolyzing acetamiprid, a chloropyridinyl neonicotinoid, shows potential environmental applications. The bacterium's ability to degrade acetamiprid into less toxic metabolites suggests a bioremediation approach to mitigate environmental pollution from synthetic insecticides (Hongzhi Tang et al., 2012).

Molecular and Solid-State Structure Elucidation

Research into the molecular and solid-state structure of methyl [2-(acridin-9-ylimino)-3-(tert-butylamino)-4-oxothiazolidin-5-ylidene]acetate highlights the compound's potential in material science and pharmaceutical research. The detailed structure analysis provides insights into the molecular interactions and stability of such compounds (Jana Tomaščiková et al., 2008).

Functionalized Piperidines Synthesis

A modular and scalable strategy for synthesizing functionalized piperidines bearing up to five contiguous stereocenters has been developed. This strategy, leveraging the 1,3-azadiene-anhydride reaction, opens new pathways for creating complex organic molecules with potential pharmacological applications (Jorge Garcia et al., 2021).

Zukünftige Richtungen

While specific future directions for “Methyl 2-(2-oxopiperidin-3-yl)acetate” were not found in the search results, the development of fast and cost-effective methods for the synthesis of substituted piperidines, which this compound is a part of, is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years , indicating active research in this field.

Eigenschaften

IUPAC Name |

methyl 2-(2-oxopiperidin-3-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-12-7(10)5-6-3-2-4-9-8(6)11/h6H,2-5H2,1H3,(H,9,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORIIOKDDSNXUNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CCCNC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(2-oxopiperidin-3-yl)acetate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3,4-dimethylphenyl)-8-ethoxychromeno[2,3-c]pyrazol-3(2H)-one](/img/structure/B2758983.png)

![N-(3-methoxyphenyl)-2-(2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2758988.png)

![2-{4-[(1-Pyridin-4-ylpiperidin-4-yl)carbonyl]piperazin-1-yl}pyrimidine](/img/structure/B2758989.png)

![N-(3,4-dimethoxyphenethyl)-2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetamide](/img/structure/B2758990.png)

![N-(2-methoxyphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2758998.png)